3-Acetoxy-4-methylbenzoic acid
Overview
Description
3-Acetoxy-4-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetoxy group (-OCOCH3) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the acetylation of 4-methylbenzoic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the esterification of 4-methylbenzoic acid with acetic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. This method also requires reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-methylbenzoic acid and acetic acid. This reaction typically requires acidic or basic conditions.
Oxidation: The methyl group can be oxidized to form 3-acetoxy-4-carboxybenzoic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with ammonia can yield 3-amino-4-methylbenzoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.
Substitution: Ammonia or other nucleophiles, appropriate solvents such as ethanol or water.
Major Products Formed
Hydrolysis: 4-Methylbenzoic acid and acetic acid.
Oxidation: 3-Acetoxy-4-carboxybenzoic acid.
Substitution: 3-Amino-4-methylbenzoic acid or other substituted derivatives.
Scientific Research Applications
3-Acetoxy-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4-methylbenzoic acid depends on its specific application. In biological systems, it may exert its effects through interactions with cellular targets such as enzymes or receptors. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Acetoxy-2-methylbenzoic acid: Similar structure but with the acetoxy group at the 2-position.
4-Acetoxybenzoic acid: Lacks the methyl group.
3-Methyl-4-hydroxybenzoic acid: Hydroxy group instead of the acetoxy group.
Uniqueness
3-Acetoxy-4-methylbenzoic acid is unique due to the specific positioning of the acetoxy and methyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-acetyloxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCRYZIJVIJPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626579 | |
Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17477-46-2 | |
Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17477-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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